2-[(4-Fluorobenzyl)oxy]benzoyl chloride
Description
2-[(4-Fluorobenzyl)oxy]benzoyl chloride (C₁₄H₁₀ClFO₂) is an acyl chloride derivative featuring a fluorinated benzyl ether substituent at the ortho position of the benzoyl ring. This compound is characterized by its high reactivity in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives. The 4-fluorobenzyl group confers distinct electronic and steric properties, enhancing its utility in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)12-3-1-2-4-13(12)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDTXAQCBJEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
2-Hydroxybenzoyl chloride+4-Fluorobenzyl chlorideBase2-[(4-Fluorobenzyl)oxy]benzoyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Esterification: Reaction with alcohols can yield esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Esterification: Alcohols are used in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Forms 2-[(4-Fluorobenzyl)oxy]benzoic acid.
Esterification: Yields esters of 2-[(4-Fluorobenzyl)oxy]benzoic acid.
Scientific Research Applications
2-[(4-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification and labeling of proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of various compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical modifications and labeling techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorobenzyl Substitution Patterns
- 2-[(2-Fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₁₀ClFO₂): The fluorine atom is positioned ortho on the benzyl group instead of para. However, the electron-withdrawing effect of fluorine remains significant, preserving high reactivity toward amines and alcohols . Key Difference: Ortho-fluorine introduces steric hindrance, reducing reaction rates in bulky nucleophile environments compared to the para-substituted target compound.
- 4-[(4-Fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₁₀ClFO₂): A positional isomer with the fluorobenzyl group attached to the para position of the benzoyl ring. This may result in slower reaction kinetics in certain nucleophilic substitutions .
Halogen-Substituted Analogs
2-[(4-Bromobenzyl)oxy]benzoyl Chloride (C₁₄H₁₀BrClO₂):
- Bromine replaces fluorine on the benzyl group. The larger atomic radius of bromine increases steric bulk, while its lower electronegativity diminishes electron-withdrawing effects. This reduces reactivity toward nucleophiles compared to the fluorine analog.
- Physical Properties : Higher molecular weight (326 vs. ~265 for the target compound) and melting point due to bromine’s polarizability .
- 5-Bromo-2-[(4-Bromobenzyl)oxy]benzoyl Chloride (C₁₄H₉Br₂ClO₂): Dual bromine substitution on both the benzyl group and benzoyl ring amplifies steric hindrance and electron-withdrawing effects. This compound exhibits reduced solubility in organic solvents and slower reaction kinetics compared to mono-halogenated analogs .
Chlorinated and Mixed Halogen Derivatives
- 4-[(2-Chloro-6-Fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₉Cl₂FO₂):
- Chlorine (2-position) and fluorine (6-position) on the benzyl group create a sterically congested environment. The combined electron-withdrawing effects enhance electrophilicity of the acyl chloride, but steric hindrance may limit accessibility to nucleophiles.
- Reactivity : Faster acylation with small nucleophiles (e.g., water) but slower with bulky amines compared to the target compound .
Substituent Additions: Methoxy and Ethoxy Groups
- 2-[(4-Fluorophenyl)methoxy]-3-Methoxybenzoyl Chloride :
- A methoxy group at the 3-position introduces electron-donating effects, reducing the electrophilicity of the acyl chloride. This decreases reactivity in nucleophilic substitutions compared to the unsubstituted target compound.
- Steric Effects : Additional substituents increase steric hindrance, further slowing reaction rates .
Comparative Data Table
Biological Activity
2-[(4-Fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10ClFO2. This compound has garnered attention due to its potential applications in proteomics research, organic synthesis, and pharmaceutical development. Understanding its biological activity is crucial for its effective application in these fields.
The compound features a benzoyl chloride group attached to a benzene ring, which is further substituted with a 4-fluorobenzyl group through an oxygen atom. The synthesis typically involves the reaction of 2-hydroxybenzoyl chloride with 4-fluorobenzyl chloride in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis.
The primary mechanism of action for this compound is its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This property is exploited in various chemical modifications and labeling techniques, particularly in proteomics.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a reagent in drug development and as an intermediate in synthesizing more complex organic molecules.
Anticancer Activity
Recent research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing similar functional groups can inhibit receptor tyrosine kinases associated with cancer progression, such as EGFR and HER-2 .
Proteomics Applications
In proteomics, this compound serves as a reagent for the modification and labeling of proteins. Its ability to form covalent bonds with amino acids allows for the study of protein interactions and functions.
Case Studies
- Study on Anticancer Potential : A study demonstrated that compounds derived from benzoyl chlorides showed potent inhibitory activity against various cancer cell lines. Specifically, compounds with fluorinated substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
- Application in Drug Development : In drug formulation studies, modifications using this compound were shown to improve bioavailability and efficacy in animal models. These modifications allowed for better targeting of therapeutic agents to specific tissues .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClFO2 |
| IUPAC Name | 2-[(4-fluorophenyl)methoxy]benzoyl chloride |
| Molecular Weight | 268.68 g/mol |
| Solubility | Soluble in organic solvents |
| Reactivity | Highly reactive towards nucleophiles |
| Biological Activity | Effect |
|---|---|
| Anticancer Activity | Inhibits receptor tyrosine kinases |
| Proteomics Research | Protein modification and labeling |
| Drug Development | Enhances bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
